1-[(2-chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Description
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H16ClFN2O2 and its molecular weight is 358.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that boronic acids and their esters, which this compound may be related to, are often used in the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which this compound may participate in, is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s bioavailability.
Result of Action
Boronic acids and their esters are often used in the design of new drugs and drug delivery devices , suggesting that this compound could have a significant impact at the molecular and cellular level.
Action Environment
The compound is sensitive to light and humidity and can easily decompose . Therefore, environmental factors such as light, humidity, and temperature can significantly influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c1-2-13-5-3-6-14(11-13)23-10-9-22(18(24)19(23)25)12-15-16(20)7-4-8-17(15)21/h3-11H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUFUACXNZGXSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=CN(C(=O)C2=O)CC3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.